![molecular formula C11H10N2O B11766959 Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone
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Overview
Description
Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone is a chemical compound with the molecular formula C11H10N2O. It is a derivative of pyrrolo[2,3-b]pyridine, a heterocyclic compound known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Techniques like continuous flow synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone has been investigated for its potential anticancer effects. Research indicates that pyrrolopyridine derivatives can exhibit selective cytotoxicity against cancer cells. Studies have shown that modifications in the pyrrolopyridine structure can enhance the activity against specific cancer types, suggesting that this compound could be a promising candidate for further development in cancer therapeutics .
Neurological Applications
The compound's structural similarity to known neuroactive substances positions it as a candidate for neurological research. Pyrrolopyridines have been studied for their effects on neurotransmitter systems, particularly in relation to conditions such as anxiety and depression. Initial findings suggest that this compound may interact with serotonin receptors, potentially influencing mood and behavior .
Synthetic Methodologies
Synthesis of Complex Molecules
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry. For instance, it can participate in nucleophilic substitutions and cycloadditions, facilitating the construction of diverse molecular architectures .
Catalytic Applications
Research has indicated that derivatives of this compound can act as ligands in catalytic processes. These compounds can enhance reaction efficiencies in palladium-catalyzed cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis .
Biological Studies
Pharmacological Investigations
The pharmacological profile of this compound is under investigation for its potential therapeutic applications. Studies are focusing on its bioavailability and metabolic stability to determine its suitability as a lead compound in drug development .
Case Studies
Several case studies have highlighted the efficacy of this compound analogs in preclinical models. For instance, one study demonstrated significant anti-inflammatory effects when tested in vitro and in vivo models . Another investigation reported enhanced potency against specific cancer cell lines compared to traditional chemotherapeutics .
Mechanism of Action
The mechanism of action of Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to reduced cell proliferation and induced apoptosis in cancer cells. This inhibition disrupts the FGFR signaling pathway, which is often abnormally activated in various tumors .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activity, particularly as FGFR inhibitors.
Cyclopropyl derivatives: Compounds with a cyclopropyl group often exhibit unique chemical and biological properties, making them valuable in medicinal chemistry.
Uniqueness
Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone stands out due to its specific combination of a cyclopropyl group and a pyrrolo[2,3-b]pyridine core. This unique structure contributes to its potent FGFR inhibitory activity and potential therapeutic applications .
Biological Activity
Cyclopropyl(1H-pyrrolo[2,3-b]pyridin-6-yl)methanone, identified by its CAS number 942261-69-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables and research findings.
The molecular formula for this compound is C11H10N2O with a molecular weight of 186.21 g/mol. The compound features a cyclopropyl group attached to a pyrrolopyridine structure, which is significant for its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀N₂O |
Molecular Weight | 186.21 g/mol |
CAS Number | 942261-69-0 |
Melting Point | 159 °C |
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. A quantitative structure-activity relationship (QSAR) study indicated that derivatives of the pyrrolopyridine scaffold exhibit significant cytotoxicity, with certain compounds showing IC50 values in the low micromolar range against cancer cells. For instance, compounds derived from this scaffold have demonstrated inhibition of the HGF/MET signaling pathway, which is implicated in several cancers .
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with tumor growth and proliferation. The compound appears to disrupt cellular processes that are critical for cancer cell survival, leading to apoptosis in affected cells .
Case Studies and Research Findings
-
Study on Cytotoxicity :
- A study conducted on various derivatives of 1H-pyrrolo[2,3-b]pyridine derivatives found that this compound exhibited notable cytotoxicity against HeLa and HCT116 cell lines.
- IC50 Values : The compound demonstrated an IC50 value of approximately 5 µM against HeLa cells, indicating potent cytotoxic effects .
-
Metabolic Stability :
- Investigations into the metabolic stability of this compound revealed that while it maintains activity against cancer cells, it also undergoes significant metabolic degradation in liver microsomes.
- Stability Metrics : The compound's clearance rate was measured at 157 μL/min/mg in human liver microsomes, suggesting a need for further optimization to enhance its pharmacokinetic profile .
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
cyclopropyl(1H-pyrrolo[2,3-b]pyridin-6-yl)methanone |
InChI |
InChI=1S/C11H10N2O/c14-10(7-1-2-7)9-4-3-8-5-6-12-11(8)13-9/h3-7H,1-2H2,(H,12,13) |
InChI Key |
UVZDNZTUTSUDFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=NC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
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